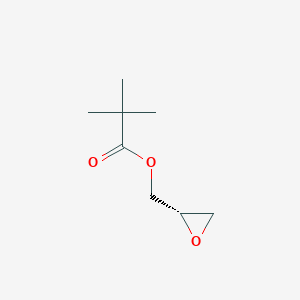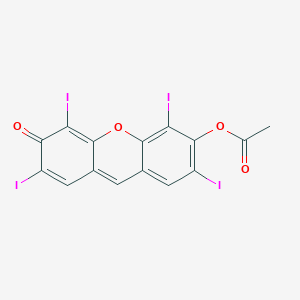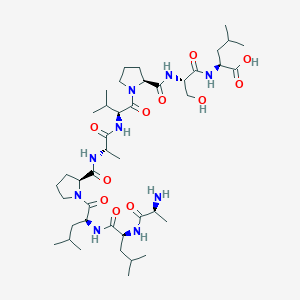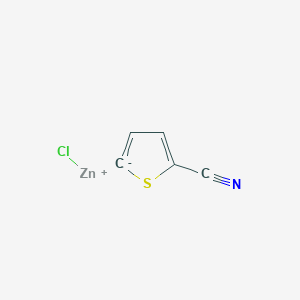
(S)-Oxiranemethanol trimethylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Oxiranemethanol trimethylacetate is a chiral compound that features an oxirane (epoxide) ring and a trimethylacetate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiranemethanol trimethylacetate typically involves the reaction of (S)-glycidol with trimethylacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the chiral center.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Oxiranemethanol trimethylacetate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles like sodium azide (NaN3) can be used to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of (S)-Oxiranemethanol.
Substitution: Formation of azido alcohols.
Aplicaciones Científicas De Investigación
(S)-Oxiranemethanol trimethylacetate has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Oxiranemethanol trimethylacetate involves its interaction with various molecular targets
Comparación Con Compuestos Similares
Similar Compounds
®-Oxiranemethanol trimethylacetate: The enantiomer of (S)-Oxiranemethanol trimethylacetate.
Glycidol: A simpler epoxide with similar reactivity.
Trimethylacetate esters: Compounds with similar ester groups but different functional groups.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an epoxide ring and a trimethylacetate ester group. This combination of features makes it a versatile compound for various applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
[(2S)-oxiran-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)7(9)11-5-6-4-10-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Clave InChI |
CBLGECFNLBWONR-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)C(=O)OC[C@@H]1CO1 |
SMILES canónico |
CC(C)(C)C(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)

![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)



![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)



![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)


